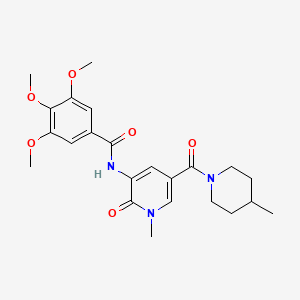

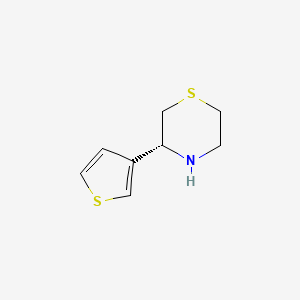

![molecular formula C19H18ClNO4S B2930009 1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-42-2](/img/structure/B2930009.png)

1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

In general, piperidine derivatives can be synthesized through various methods. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Applications De Recherche Scientifique

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds, including "1'-((4-Chlorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one," play a significant role in medicinal chemistry due to their broad spectrum of therapeutic applications. These compounds exhibit antibacterial properties and are crucial in treating bacterial infections. Furthermore, they serve as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their application extends to antiviral therapies, specifically as HIV protease inhibitors, and they are also being investigated for their potential in cancer treatment and Alzheimer’s disease management. The ongoing research underscores sulfonamides' importance as a foundational class of compounds leading to highly valuable drugs across various conditions, including cancer, glaucoma, inflammation, and dandruff, among others (I. Gulcin & P. Taslimi, 2018).

Spiropiperidines: Drug Discovery and Synthesis

Spiropiperidines, as part of the chemical structure of "this compound," have gained popularity in drug discovery due to their unique three-dimensional chemical space exploration. The synthesis strategies of spiropiperidines, especially 2-, 3-, and 4-spiropiperidines, have been pivotal in the development of novel drug candidates. These compounds are synthesized either by forming the spiro-ring on a preformed piperidine ring or vice versa. While 3- and 4-spiropiperidines are predominantly synthesized for drug discovery purposes, the unique synthesis routes for 2-spiropiperidines highlight the innovative approaches toward creating natural product analogs and drug molecules (Samuel D Griggs, D. Tape, & P. Clarke, 2018).

Spiropyran Derivatives: Sensing and Detection Applications

Spiropyran derivatives exhibit photochromic properties, making them suitable for various sensing and detection applications. By exploiting the reversible changes between the closed spiropyran (SP) and the open merocyanine (MC) forms under different stimuli, these compounds have been used to monitor a range of molecules and ions. This versatility allows spiropyran and its derivatives to act as a platform for the detection of both organic and inorganic target molecules, showcasing their potential in analytical chemistry and biosensing technologies (A. Ali, R. Kharbash, & Yoosik Kim, 2020).

Safety and Hazards

Orientations Futures

Piperidine derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1'-(4-chlorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMCBIZCVJKQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)

![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)

![8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2929941.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)